Physicochemical Differentiation: Computed LogP and Hydrogen Bonding Profile vs. Non-Brominated Chromone Core
The target compound exhibits an XLogP3-AA of 4.1, reflecting high lipophilicity attributable to its two bromine atoms and benzoyl substituent. [1] The unsubstituted chromone (4H-1-benzopyran-4-one) has a computed LogP of approximately 1.4. [1] This ~2.7 LogP unit increase indicates substantially greater membrane permeability potential. The compound also features one hydrogen bond donor (phenolic OH) and four hydrogen bond acceptors. [1]
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.1 |
| Comparator Or Baseline | Unsubstituted chromone (4H-1-benzopyran-4-one); XLogP3-AA ≈ 1.4 |
| Quantified Difference | ~2.7 log unit increase |
| Conditions | Computed property; PubChem 2.2 (2025.09.15) |
Why This Matters
Higher lipophilicity suggests improved passive membrane permeability, which is critical for intracellular target engagement, though empirical validation is absent.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12752096, 2-(3,5-Dibromo-4-hydroxybenzoyl)-4-benzopyrone. View Source
